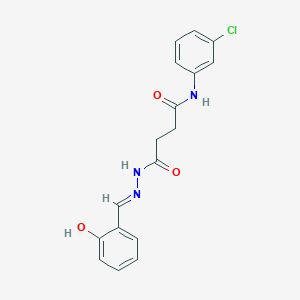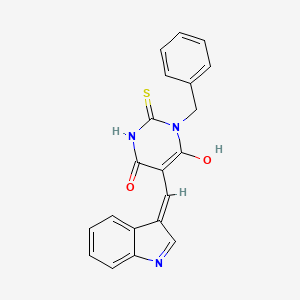![molecular formula C18H19FN2O2 B15014006 N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes an ethyl group and a fluorophenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenylamine and 2-(2-fluorophenyl)ethylamine.
Formation of Amide Bonds: The amide bonds are formed through a condensation reaction between the amines and a suitable carboxylic acid derivative, such as an acyl chloride or an ester.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to accommodate the increased volume of reactants.
Continuous Flow Processes: Implementation of continuous flow processes to enhance efficiency and yield.
Purification: Purification of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which “N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-N’-[2-(2-chlorophenyl)ethyl]ethanediamide
- N-(2-methylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide
- N-(2-ethylphenyl)-N’-[2-(2-bromophenyl)ethyl]ethanediamide
Uniqueness
“N-(2-ethylphenyl)-N’-[2-(2-fluorophenyl)ethyl]ethanediamide” is unique due to the presence of both ethyl and fluorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H19FN2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(2-fluorophenyl)ethyl]oxamide |
InChI |
InChI=1S/C18H19FN2O2/c1-2-13-7-4-6-10-16(13)21-18(23)17(22)20-12-11-14-8-3-5-9-15(14)19/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
JABUMUGRXQZENL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)

![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
